molecular formula C20H15ClN2O2 B387702 N'-(3-chlorobenzoyl)-[1,1'-biphenyl]-4-carbohydrazide

N'-(3-chlorobenzoyl)-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B387702
M. Wt: 350.8g/mol
InChI Key: ICZUKJRZAXDKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with [1,1’-biphenyl]-4-carbohydrazide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chlorobenzoyl)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a biphenyl group.

    3-chlorobenzoyl chloride: A precursor in the synthesis of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide, it has a simpler structure with a single benzoyl chloride group.

Uniqueness

N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific combination of a 3-chlorobenzoyl group with a biphenyl structure and a carbohydrazide moiety

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8g/mol

IUPAC Name

3-chloro-N'-(4-phenylbenzoyl)benzohydrazide

InChI

InChI=1S/C20H15ClN2O2/c21-18-8-4-7-17(13-18)20(25)23-22-19(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25)

InChI Key

ICZUKJRZAXDKET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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